molecular formula C15H21N3O4S B8246623 Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate

Cat. No. B8246623
M. Wt: 339.4 g/mol
InChI Key: PUEDROAYTCSSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Enantiopure Azetidine Carboxylic Acids : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains have been synthesized, serving as tools to study peptide activity (Sajjadi & Lubell, 2008).
  • Bifunctional Carboxylate Synthesis : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation, has been synthesized to access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
  • Protected Azetidine Building Blocks : Protected 3-haloazetidines, useful in medicinal chemistry, have been prepared for synthesizing azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
  • Diastereoselective Synthesis : Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes has been investigated, enabling production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama et al., 2018).

Application in Medicinal Chemistry

  • Synthesis of Ligands for Nicotinic Receptors : A novel ligand for nicotinic receptors, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, was synthesized via a Stille coupling, showing potential in receptor studies (Karimi & Långström, 2002).
  • Potential Antimicrobial Agents : Substituted phenyl azetidines have been synthesized and characterized for their antimicrobial activity, expanding the scope of azetidine derivatives in drug discovery (Doraswamy & Ramana, 2013).

Structural Studies and Modifications

  • Synthesis of Cyclic Amino Acid Ester : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized and its structure was determined, contributing to the understanding of complex molecular architectures (Moriguchi et al., 2014).
  • Palladium-Catalyzed Pyridylation : An efficient regioselective pyridylation of 1-tert-butoxycarbonyl-3-iodoazetidine was developed, demonstrating a novel approach to producing heteroarylazetidines (Zhang et al., 2017).

properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)sulfonylhydrazinylidene]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11-5-7-13(8-6-11)23(20,21)17-16-12-9-18(10-12)14(19)22-15(2,3)4/h5-8,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEDROAYTCSSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.